molecular formula C11H24 B14549698 5-Ethyl-3-methyloctane CAS No. 62016-21-1

5-Ethyl-3-methyloctane

Cat. No.: B14549698
CAS No.: 62016-21-1
M. Wt: 156.31 g/mol
InChI Key: LZFCEXJTLLKGPW-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyloctane is a branched alkane with the molecular formula C₁₁H₂₄. It is a hydrocarbon consisting of a chain of carbon atoms with ethyl and methyl groups attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. Alkanes are known for their relatively low reactivity compared to other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-methyloctane can be achieved through various organic synthesis methods. One common approach is the alkylation of a suitable precursor, such as 3-methyloctane, with an ethylating agent under controlled conditions. This process typically involves the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the precursor, followed by the addition of an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as hydrocracking or alkylation. Hydrocracking involves the breaking down of larger hydrocarbon molecules into smaller, branched alkanes using hydrogen gas and a catalyst, typically at high temperatures and pressures. Alkylation, on the other hand, involves the reaction of isobutane with olefins (e.g., ethylene) in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid, to produce branched alkanes.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-3-methyloctane, like other alkanes, primarily undergoes substitution reactions, particularly free radical halogenation. In this reaction, a halogen (e.g., chlorine or bromine) replaces one of the hydrogen atoms in the alkane molecule. This process typically requires the presence of ultraviolet light or heat to generate free radicals

Properties

CAS No.

62016-21-1

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

5-ethyl-3-methyloctane

InChI

InChI=1S/C11H24/c1-5-8-11(7-3)9-10(4)6-2/h10-11H,5-9H2,1-4H3

InChI Key

LZFCEXJTLLKGPW-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CC(C)CC

Origin of Product

United States

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